REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][C:6]([N:9]=[C:10]=[O:11])=[CH:5][CH:4]=1.[N:14]([Si](C)(C)C)=[N+:15]=[N-:16].CCCCCC>C(OCC)(=O)C>[F:1][C:2]([F:12])([F:13])[C:3]1[CH:4]=[CH:5][C:6]([N:9]2[C:10](=[O:11])[NH:16][N:15]=[N:14]2)=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
2.89 mL
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)N=C=O)(F)F
|
Name
|
|
Quantity
|
5.36 mL
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])[Si](C)(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 110° C. for twenty-four hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
to collect a desired fraction
|
Type
|
CONCENTRATION
|
Details
|
to be concentrated
|
Type
|
CUSTOM
|
Details
|
The crystals obtained
|
Type
|
CUSTOM
|
Details
|
were recrystallized from ethyl acetate-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)N1N=NNC1=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.64 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |